molecular formula C18H22ClNO B1438145 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride CAS No. 1185061-40-8

4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride

Cat. No.: B1438145
CAS No.: 1185061-40-8
M. Wt: 303.8 g/mol
InChI Key: AAGJEYQWBJYSKC-UHFFFAOYSA-N
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Description

4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride is a chemical compound that features a piperidine ring bonded to a biphenyl group through an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride typically involves the reaction of 1,1’-biphenyl-2-ol with piperidine in the presence of a suitable base and a chlorinating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the hydroxyl group of 1,1’-biphenyl-2-ol.

    Chlorinating Agent: Thionyl chloride or oxalyl chloride is used to convert the hydroxyl group into a leaving group, facilitating the nucleophilic substitution by piperidine.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the biphenyl ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride
  • 4-[([1,1’-Biphenyl]-2-yloxy)methyl]morpholine hydrochloride
  • 4-[([1,1’-Biphenyl]-2-yloxy)methyl]azepane hydrochloride

Uniqueness

4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride is unique due to its specific combination of a biphenyl group and a piperidine ring, which imparts distinct physicochemical properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.

Properties

IUPAC Name

4-[(2-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-6-16(7-3-1)17-8-4-5-9-18(17)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGJEYQWBJYSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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